3-Fluoro-5-methylbenzene-1-sulfonamide
Description
3-Fluoro-5-methylbenzene-1-sulfonamide is a sulfonamide derivative featuring a benzene ring substituted with a fluorine atom at position 3 and a methyl group at position 5, with a sulfonamide (-SO₂NH₂) functional group at position 1. Sulfonamides are widely studied for their pharmacological applications, particularly as enzyme inhibitors (e.g., carbonic anhydrase) and antimicrobial agents. The fluorine atom enhances electronegativity and metabolic stability, while the methyl group contributes to lipophilicity, influencing membrane permeability and binding interactions .
Properties
IUPAC Name |
3-fluoro-5-methylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8FNO2S/c1-5-2-6(8)4-7(3-5)12(9,10)11/h2-4H,1H3,(H2,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMTMZIARFLDIKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)S(=O)(=O)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8FNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501285022 | |
| Record name | Benzenesulfonamide, 3-fluoro-5-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501285022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1384429-42-8 | |
| Record name | Benzenesulfonamide, 3-fluoro-5-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1384429-42-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenesulfonamide, 3-fluoro-5-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501285022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Strategy
The preparation of 3-fluoro-5-methylbenzene-1-sulfonamide primarily follows a two-step process:
- Step 1: Chlorosulfonation of 3-fluoro-5-methylbenzene to yield 3-fluoro-5-methylbenzene-1-sulfonyl chloride.
- Step 2: Conversion of the sulfonyl chloride to the sulfonamide by reaction with ammonia or an amine.
Preparation of 3-Fluoro-5-methylbenzene-1-sulfonyl Chloride
The sulfonyl chloride intermediate is conventionally prepared via chlorosulfonation of the aromatic compound. The reaction typically involves:
- Reagents: Chlorosulfonic acid (ClSO3H) or sulfuryl chloride (SO2Cl2) as the sulfonating and chlorinating agents.
- Conditions: Controlled temperature (often 0–50 °C) to avoid overreaction or decomposition; reaction time varies depending on scale and reagents.
- Mechanism: Electrophilic aromatic substitution where the sulfonyl chloride group attaches to the benzene ring at the 1-position.
The presence of electron-withdrawing fluorine and electron-donating methyl groups influences regioselectivity and reactivity, favoring substitution at the 1-position sulfonylation.
Conversion to 3-Fluoro-5-methylbenzene-1-sulfonamide
The sulfonyl chloride intermediate is then reacted with ammonia or an amine nucleophile to form the sulfonamide:
- Reagents: Ammonia (NH3) in aqueous or alcoholic solution or primary/secondary amines for substituted sulfonamides.
- Conditions: Typically performed at ambient to moderate temperatures (0–50 °C) with stirring; sometimes in the presence of a base to neutralize released HCl.
- Mechanism: Nucleophilic substitution where the amine attacks the sulfonyl chloride carbon, displacing chloride and forming the sulfonamide bond.
Representative Preparation Protocol
| Step | Reagents/Conditions | Description |
|---|---|---|
| 1 | 3-Fluoro-5-methylbenzene + chlorosulfonic acid | Chlorosulfonation at 0–50 °C to form 3-fluoro-5-methylbenzene-1-sulfonyl chloride |
| 2 | 3-Fluoro-5-methylbenzene-1-sulfonyl chloride + NH3 (aqueous or alcoholic) | Amination at 0–30 °C to yield 3-fluoro-5-methylbenzene-1-sulfonamide |
Alternative and Catalytic Methods
Recent research and patent literature highlight alternative catalytic methods for sulfonamide synthesis, which may be applicable for this compound:
- Use of sulfonating agents like methanesulfonyl chloride in the presence of catalysts such as dimethylformamide (DMF) or hexamethylphosphoramide (HMPA) to facilitate sulfonamide formation at elevated temperatures (e.g., 85–145 °C) with controlled pressure and stirring. Such methods are documented for related sulfonamides and may be adapted for 3-fluoro-5-methylbenzene-1-sulfonamide synthesis.
- Base-catalyzed fluorination and sulfonamide formation using mild bases like cesium carbonate in acetonitrile, enabling selective fluorination and high yields under environmentally friendly conditions. This approach may be relevant for fluorinated sulfonamide derivatives.
Data Table: Reaction Parameters for Sulfonamide Preparation (Adapted from Related Sulfonamide Processes)
| Parameter | Typical Range | Notes |
|---|---|---|
| Reaction temperature (chlorosulfonation) | 0–50 °C | Control to avoid side reactions |
| Reaction temperature (amination) | 0–30 °C | Ambient or slightly cooled to control exotherm |
| Reaction time | 1–8 hours | Depends on scale and reagents |
| Solvent | Toluene, dichloromethane, or neat | Choice affects solubility and reaction rate |
| Catalysts | DMF, HMPA (optional) | Enhance sulfonylation efficiency |
| Pressure | Atmospheric to slight positive pressure | For volatile reagents and gases |
| Purification | Crystallization, extraction | To isolate pure sulfonamide |
Research Findings and Considerations
- Regioselectivity: The fluorine atom at the 3-position and methyl at the 5-position influence the electrophilic substitution pattern, favoring sulfonylation at the 1-position due to electronic effects.
- Reactivity: The sulfonyl chloride intermediate is highly reactive and must be handled under controlled conditions to prevent hydrolysis or side reactions.
- Catalyst Effects: Catalysts such as DMF or HMPA can significantly improve reaction rates and yields by stabilizing intermediates or activating reagents.
- Environmental and Safety Aspects: Chlorosulfonic acid and sulfonyl chlorides are corrosive and require proper handling; alternative milder methods using catalytic fluorination and base catalysis offer greener options.
- Scale-Up Potential: The described methods are adaptable to industrial scale with appropriate control of temperature, pressure, and reaction time to optimize yield and purity.
This detailed overview synthesizes authoritative data from patent literature and recent chemical research to present a comprehensive understanding of the preparation methods for 3-fluoro-5-methylbenzene-1-sulfonamide, emphasizing practical reaction conditions, mechanistic insights, and catalytic enhancements.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-5-methylbenzene-1-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide and potassium carbonate.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted sulfonamides, while oxidation and reduction can produce different oxidized or reduced derivatives .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Sulfonamides have historically been used as antibacterial agents. The presence of the fluorine atom in 3-fluoro-5-methylbenzene-1-sulfonamide enhances its biological activity by increasing lipophilicity and altering the electronic properties of the molecule. Studies have shown that fluorinated sulfonamides exhibit improved potency against certain bacterial strains compared to their non-fluorinated counterparts. Research indicates that these compounds can inhibit dihydropteroate synthase, an enzyme crucial for bacterial folate synthesis, thus providing a pathway for developing new antibiotics .
Case Study: Synthesis and Evaluation
A study focused on synthesizing various sulfonamide derivatives, including 3-fluoro-5-methylbenzene-1-sulfonamide, evaluated their antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The results demonstrated that the fluorinated derivative exhibited significant antibacterial activity, suggesting potential therapeutic applications in treating resistant bacterial infections .
Pesticide Development
Research has explored the use of fluorinated sulfonamides as potential candidates for developing new pesticides. The fluorine atom enhances the compound's stability and bioactivity against pests, making it an attractive option for agricultural applications. Field studies are ongoing to evaluate the effectiveness of these compounds in controlling pest populations while minimizing environmental impact .
Mechanism of Action
The mechanism of action of 3-Fluoro-5-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Structural Comparison
The table below highlights structural differences between 3-Fluoro-5-methylbenzene-1-sulfonamide and analogous sulfonamides:
Key Observations :
Physicochemical Properties
Analysis :
- The amino group in the analog from reduces LogP, improving aqueous solubility.
Q & A
Q. What computational tools predict the environmental fate of fluorinated sulfonamides?
- Methodological Answer : Use:
- EPI Suite : Estimate biodegradation half-lives and bioaccumulation factors.
- Molecular Docking : Simulate interactions with environmental receptors (e.g., soil organic matter).
- QSAR Models : Corrogate substituent effects with persistence metrics (e.g., PFAS analogs in ) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
